3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
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Overview
Description
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a chemical compound with the molecular formula C10H10ClF3N2O. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring and other functional groups can undergo oxidation and reduction under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present .
Scientific Research Applications
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the propanoyl chloride group.
3-(Trifluoromethyl)-1H-pyrazole: Another similar compound with a trifluoromethyl group and a pyrazole ring but different substituents.
Uniqueness
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is unique due to the combination of its cyclopropyl, trifluoromethyl, and propanoyl chloride groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .
Biological Activity
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClF₃N₃O
- Molecular Weight : 299.7 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth. For instance, they have been reported to effectively inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory properties of pyrazole compounds. They modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Antibacterial and Antifungal Properties : The compound has demonstrated activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound primarily involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : They may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Pyrazole Derivatives
Study Reference | Compound Tested | Findings |
---|---|---|
Umesha et al. (2009) | Various pyrazole carboxamides | Notable antifungal activity observed |
Goulioukina et al. (2016) | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-pyrazoles | Synergistic effect with doxorubicin in breast cancer cells |
Recent Review (2022) | Multiple pyrazole derivatives | Comprehensive review on SAR and bioactivity |
Properties
Molecular Formula |
C10H10ClF3N2O |
---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride |
InChI |
InChI=1S/C10H10ClF3N2O/c11-9(17)3-4-16-7(6-1-2-6)5-8(15-16)10(12,13)14/h5-6H,1-4H2 |
InChI Key |
HRBUCGGOKQYPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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